Cas no 90389-44-9 (butyl[(3-fluorophenyl)methyl]amine hydrochloride)
butyl[(3-fluorophenyl)methyl]amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- butyl[(3-fluorophenyl)methyl]amine hydrochloride
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- MDL: MFCD16810387
- Inchi: 1S/C11H16FN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H
- InChI Key: YLHMPWSQNLYADV-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(F)C=1)NCCCC.Cl
butyl[(3-fluorophenyl)methyl]amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM542552-10g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride |
90389-44-9 | 95%+ | 10g |
$1438 | 2023-03-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195954-2g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride |
90389-44-9 | 98% | 2g |
¥6892.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1195954-10g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride |
90389-44-9 | 98% | 10g |
¥12155.00 | 2024-04-26 | |
| abcr | AB420870-1 g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride |
90389-44-9 | 1g |
€467.00 | 2023-03-22 | ||
| abcr | AB420870-5 g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride |
90389-44-9 | 5g |
€722.60 | 2023-03-22 | ||
| abcr | AB420870-10 g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride |
90389-44-9 | 10g |
€935.60 | 2023-03-22 | ||
| abcr | AB420870-25 g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride |
90389-44-9 | 25g |
€1,361.60 | 2023-03-22 | ||
| abcr | AB420870-1g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride; . |
90389-44-9 | 1g |
€467.00 | 2025-04-15 | ||
| abcr | AB420870-5g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride; . |
90389-44-9 | 5g |
€722.60 | 2025-04-15 | ||
| abcr | AB420870-10g |
Butyl[(3-fluorophenyl)methyl]amine hydrochloride; . |
90389-44-9 | 10g |
€935.60 | 2025-04-15 |
butyl[(3-fluorophenyl)methyl]amine hydrochloride Suppliers
butyl[(3-fluorophenyl)methyl]amine hydrochloride Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on butyl[(3-fluorophenyl)methyl]amine hydrochloride
Butyl[(3-fluorophenyl)methyl]amine Hydrochloride: A Comprehensive Overview
Butyl[(3-fluorophenyl)methylamine hydrochloride] (CAS No. 90389-44-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural and functional profile that has garnered considerable attention from researchers and drug developers. This compound, characterized by its hydrochloride salt form, combines a butyl group with a fluorinated phenyl ring and a methylamine moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
The 3-fluorophenyl substituent in the molecule imparts distinct electronic properties, influencing its reactivity and interaction with biological targets. Fluorine atoms are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability and binding affinity. In the context of butyl[(3-fluorophenyl)methyl]amine hydrochloride, this fluorine atom can play a crucial role in optimizing drug-like properties, making it an attractive candidate for further development.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic rings in the design of novel therapeutic agents. The incorporation of fluorine into phenyl rings can lead to improved solubility, reduced lipophilicity, and enhanced binding to biological receptors. These attributes are particularly valuable in the development of small-molecule drugs targeting neurological disorders, where precise molecular interactions are critical for efficacy.
The synthesis of butyl[(3-fluorophenyl)methyl]amine hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as 3-fluorobenzaldehyde and butylamine. The reaction sequence often includes condensation, reduction, and salt formation steps to achieve the desired product. The use of fluorinated intermediates requires careful handling due to their sensitivity to moisture and air, necessitating anhydrous conditions during synthesis.
In the realm of drug discovery, butyl[(3-fluorophenyl)methyl]amine hydrochloride has been explored as a potential scaffold for various therapeutic applications. Its structural features make it a suitable candidate for modulating neurotransmitter systems, particularly those involving monoamine receptors. For instance, analogs of this compound have shown promise in preclinical studies as potential treatments for depression and anxiety disorders by interacting with serotonin and dopamine pathways.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in formulation development for oral or injectable therapies. This property is crucial for ensuring adequate bioavailability and therapeutic efficacy. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for pharmaceutical applications.
Recent research has also explored the role of fluorinated amines in antimicrobial and antiviral applications. The unique electronic environment created by the combination of fluorine and nitrogen atoms in butyl[(3-fluorophenyl)methyl]amine hydrochloride may contribute to its ability to disrupt microbial cell membranes or inhibit key enzymatic processes. This opens up possibilities for developing novel antimicrobial agents against resistant strains of bacteria and fungi.
The compound's potential as an intermediate in drug synthesis has been further validated by its incorporation into several lead compounds that are currently undergoing preclinical evaluation. These studies have demonstrated its utility in generating structurally diverse molecules with improved pharmacological profiles. The ability to fine-tune the properties of these derivatives by modifying substituents or altering reaction conditions underscores the versatility of butyl[(3-fluorophenyl)methyl]amine hydrochloride.
In conclusion, butyl[(3-fluorophenyl)methyl]amine hydrochloride (CAS No. 90389-44-9) represents a valuable asset in pharmaceutical research due to its unique structural features and functional properties. Its role as a building block in drug discovery continues to be explored, with promising results emerging from recent studies on its applications in neurological disorders and antimicrobial therapies. As research progresses, this compound is likely to play an increasingly significant role in the development of next-generation therapeutics.
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